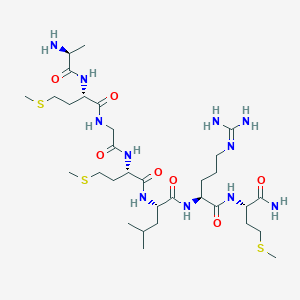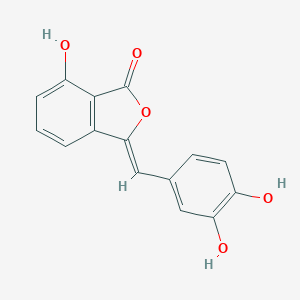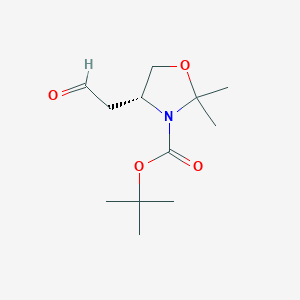
Natrium-3-Hydroxybutyrat
Übersicht
Beschreibung
Sodium 3-hydroxybutyrate is a sodium salt of 3-hydroxybutyric acid, a naturally occurring compound in the human body. It is a key intermediate in the metabolism of fatty acids and is classified as a ketone body. This compound plays a significant role in energy production, especially during periods of low carbohydrate intake or fasting, where it serves as an alternative energy source for the brain and muscles .
Wissenschaftliche Forschungsanwendungen
Sodium 3-hydroxybutyrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various chemicals and polymers.
Biology: Studied for its role in cellular metabolism and energy production.
Medicine: Investigated for its potential therapeutic effects in conditions such as epilepsy, neurodegenerative diseases, and metabolic disorders.
Industry: Used in the production of biodegradable plastics and as a dietary supplement for energy enhancement.
Wirkmechanismus
Target of Action
Sodium 3-hydroxybutyrate, also known as sodium 3-hydroxybutanoate, is a metabolite and a regulatory molecule that occurs in bacteria, animals, humans, and plants . It primarily targets the G-protein-coupled FFA receptor 3 , thereby reducing lipolysis . It also blocks dopamine release by blocking impulse flow in dopaminergic neurons .
Mode of Action
Sodium 3-hydroxybutyrate interacts with its targets and brings about changes in the body. It acts as a regulatory molecule that can influence gene expression, lipid metabolism, neuronal function, and overall metabolic rate . Some of these effects are the direct effects of 3-hydroxybutyrate itself, while others are indirect effects, regulated by the metabolites into which 3-hydroxybutyrate is converted .
Biochemical Pathways
In animals, 3-hydroxybutyrate is formed as a product of the normal metabolism of fatty acid oxidation and can therefore be used as an energy source in the absence of sufficient blood glucose . In microorganisms, 3-hydroxybutyrate mainly serves as a substrate for the synthesis of polyhydroxybutyrate, which is a reserve material . In target tissues, 3-hydroxybutyrate is oxidized to acetoacetate in a reaction catalyzed by 3-hydroxybutyrate dehydrogenase .
Pharmacokinetics
The pharmacokinetics of 3-hydroxybutyrate are complex and include nonlinear absorption, metabolism, tissue uptake, and renal elimination processes . It is a substrate for monocarboxylate transporters, which represent significant determinants of absorption, renal reabsorption, and brain and tissue uptake .
Result of Action
The molecular and cellular effects of 3-hydroxybutyrate’s action are diverse. It influences the expression of genes involved in DNA methylation, thereby altering DNA methylation levels . It also inhibits the activity of histone deacetylases, thus regulating the epigenetic regulation of many genes .
Biochemische Analyse
Biochemical Properties
In animals, Sodium 3-hydroxybutyrate is formed as a product of the normal metabolism of fatty acid oxidation and can therefore be used as an energy source in the absence of sufficient blood glucose . In microorganisms, Sodium 3-hydroxybutyrate mainly serves as a substrate for the synthesis of polyhydroxybutyrate, which is a reserve material .
Cellular Effects
Sodium 3-hydroxybutyrate influences cell function by affecting gene expression, lipid metabolism, neuronal function, and overall metabolic rate . Some of these effects are the direct effects of Sodium 3-hydroxybutyrate itself, while others are indirect effects, regulated by the metabolites into which Sodium 3-hydroxybutyrate is converted .
Molecular Mechanism
One of the most important regulatory functions of Sodium 3-hydroxybutyrate is the inhibition of the activity of histone deacetylases and thus the epigenetic regulation of many genes . This mechanism of action allows Sodium 3-hydroxybutyrate to exert its effects at the molecular level.
Temporal Effects in Laboratory Settings
It is known that Sodium 3-hydroxybutyrate can influence the expression of genes involved in DNA methylation, thereby altering DNA methylation levels .
Metabolic Pathways
Sodium 3-hydroxybutyrate is involved in the metabolism of fatty acid oxidation . It interacts with various enzymes and cofactors in this metabolic pathway.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 3-hydroxybutyrate can be synthesized by reacting ethyl 3-hydroxybutyrate with sodium hydroxide. The process involves dissolving ethyl 3-hydroxybutyrate in a mixed solvent of an organic solvent and water. The reaction is carried out at a controlled temperature of 5-25°C with a stirring rate of 300-500 rpm. Sodium hydroxide is added in portions, and the reaction continues for 1-5 hours. The reaction mixture is then heated to 50-80°C, followed by a gradual cooling process. The final product is obtained by filtration, washing, and drying .
Industrial Production Methods: In industrial settings, sodium 3-hydroxybutyrate is produced using similar chemical methods but on a larger scale. The process involves the use of deionized water as a solvent and activated carbon for decolorization. The water is evaporated to obtain the finished product .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 3-hydroxybutyrate undergoes various chemical reactions, including oxidation, reduction, and polymerization.
Common Reagents and Conditions:
Oxidation: Sodium 3-hydroxybutyrate can be oxidized to acetoacetate using mild oxidizing agents.
Reduction: It can be reduced to butyrate under specific conditions.
Polymerization: Sodium 3-hydroxybutyrate can be polymerized to form polyhydroxybutyrate, a biodegradable polymer.
Major Products:
Acetoacetate: Formed through oxidation.
Butyrate: Formed through reduction.
Polyhydroxybutyrate: Formed through polymerization.
Vergleich Mit ähnlichen Verbindungen
Sodium 3-hydroxybutyrate is unique compared to other similar compounds due to its dual role as an energy source and a signaling molecule. Similar compounds include:
Sodium butyrate: Primarily used for its effects on gene expression and as a histone deacetylase inhibitor.
Lithium acetoacetate: Used in similar metabolic pathways but with different therapeutic applications.
Sodium 3-hydroxybutyrate stands out due to its comprehensive role in energy metabolism, gene regulation, and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
150-83-4 |
|---|---|
Molekularformel |
C4H8NaO3 |
Molekulargewicht |
127.09 g/mol |
IUPAC-Name |
sodium;3-hydroxybutanoate |
InChI |
InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7); |
InChI-Schlüssel |
CWQQGENZHRKCMJ-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)[O-])O.[Na+] |
Isomerische SMILES |
CC(CC(=O)[O-])O.[Na+] |
Kanonische SMILES |
CC(CC(=O)O)O.[Na] |
| 306-31-0 150-83-4 |
|
Piktogramme |
Irritant |
Synonyme |
3-Hydroxybutanoic Acid Sodium Salt; 3-Hydroxybutyric Acid Monosodium Salt; DL-β-Hydroxybutyric Acid Sodium Salt; Sodium 3-Hydroxybutyrate; Sodium Dl-β-hydroxybutyrate; Sodium β-Hydroxybutyrate; β-Hydroxybutyric Acid Sodium Salt; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary metabolic effects of sodium 3-hydroxybutyrate?
A1: Sodium 3-hydroxybutyrate infusion in healthy subjects leads to several metabolic changes. It reduces blood glucose levels primarily by suppressing hepatic glucose output, not by affecting glucose uptake or insulin sensitivity. [, , ] Additionally, it temporarily increases urinary beta-2-microglobulin excretion without affecting albumin excretion, glomerular filtration rate, or renal plasma flow. []
Q2: Can sodium 3-hydroxybutyrate influence tumor cell proliferation?
A2: Research indicates that sodium 3-hydroxybutyrate can inhibit the proliferation of various cancer cell lines, including colon, ovarian, cervical, and breast cancer cells. [] This antiproliferative effect appears to be linked to its ability to block cell proliferation rather than directly induce cell death. [] Moreover, combining sodium 3-hydroxybutyrate with chemotherapeutic agents like rapamycin, methotrexate, and PNC-27 enhances their efficacy by lowering their IC50 values for cancer cell killing. []
Q3: How does sodium 3-hydroxybutyrate interact with glucose and free fatty acid metabolism?
A3: Studies on dogs reveal that sodium 3-hydroxybutyrate infusion lowers blood sugar levels and plasma non-esterified fatty acid (NEFA) concentrations. [, ] This hypoglycemic effect is attributed to reduced hepatic glucose output rather than altered glucose uptake. [, ] The decrease in NEFA levels results from both reduced outflow from adipose tissue and increased uptake by tissues. [, ]
Q4: Can sodium 3-hydroxybutyrate be produced by engineered microorganisms?
A4: Yes, engineered Escherichia coli strains have been developed to synthesize polyhydroxyalkanoates (PHAs) containing lactate, a monomer derived from sodium 3-hydroxybutyrate. [, , , ] This is achieved by introducing genes encoding for enzymes like PHA synthase and propionyl-CoA transferase from other organisms. [, , , ] These engineered strains can utilize sucrose [] or glucose [, , ] as a carbon source for PHA production.
Q5: Does sodium 3-hydroxybutyrate affect the activity of specific enzymes?
A5: Research shows that sodium 3-hydroxybutyrate can inhibit the activity of paraoxonase 1 (PON1), an enzyme associated with high-density lipoprotein. [] This inhibition may be clinically relevant in individuals with uncontrolled diabetes where ketone body concentrations are elevated. [] Additionally, there's evidence suggesting a potential role of sodium 3-hydroxybutyrate in regulating intramuscular triglyceride storage through the cAMP-PKA signaling pathway and influencing the expression of proteins related to lipolysis and fat synthesis. []
Q6: What is the role of sodium 3-hydroxybutyrate in fasting individuals with medium-chain acyl-coenzyme A dehydrogenase (MCAD) deficiency?
A6: Contrary to the common belief that MCAD deficiency leads to underproduction of ketone bodies, studies using stable isotope dilution techniques have shown that children with MCAD deficiency can produce ketones at normal rates during fasting. [] This suggests that other factors, such as fever or illness, might contribute to the hypoketotic hypoglycemia observed in these individuals when unwell. []
Q7: Can sodium 3-hydroxybutyrate be used to enhance extracorporeal carbon dioxide removal (ECCO2R)?
A7: Studies have explored using sodium 3-hydroxybutyrate in combination with dialysate acidification and renal replacement therapy to improve ECCO2R in swine models. [] Results indicate that this approach can significantly increase CO2 removal, allowing for a reduction in minute ventilation without significant adverse effects on electrolyte balance or hemodynamics. []
Q8: How does the structure of sodium 3-hydroxybutyrate relate to its activity?
A8: While the provided research primarily focuses on the metabolic effects of sodium 3-hydroxybutyrate, further investigation is needed to elucidate the specific structure-activity relationships. It is plausible that the hydroxyl group at the beta carbon contributes to its recognition by enzymes and receptors involved in its metabolic pathways.
Q9: Are there analytical techniques available to quantify sodium 3-hydroxybutyrate?
A9: Although the provided research doesn't delve into the specifics of analytical techniques for sodium 3-hydroxybutyrate quantification, stable isotope dilution studies using labeled sodium 3-hydroxybutyrate have been employed to investigate its kinetics. [] This suggests that mass spectrometry-based approaches are suitable for quantifying this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



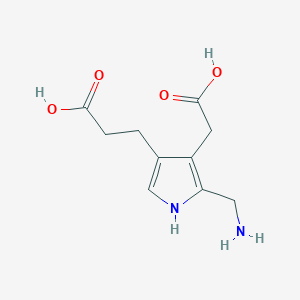

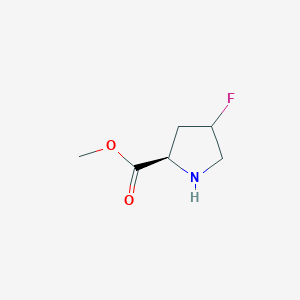

![3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B132129.png)



